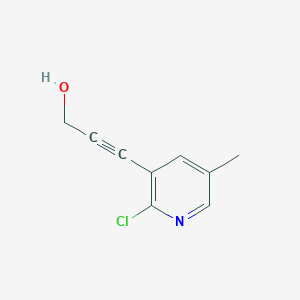

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

Description

Properties

IUPAC Name |

3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEMVFQKOZYKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673579 | |

| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-49-3 | |

| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-5-methylpyridine Intermediate

A key intermediate in the synthesis of 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is 2-chloro-5-methylpyridine. The preparation of this intermediate is well-documented and involves the following steps:

Starting Material : The process begins with 5-methyl-3,4-dihydro-2(1H)-pyridone, which undergoes chlorination to form a dihalo compound.

Chlorination : Chlorine gas is passed through a solution of the dihydropyridone in an organic solvent such as 1,2,4-trichlorobenzene at 50–60°C. This reaction introduces halogen atoms across the double bond of the pyridone ring, yielding a dihalo compound (2-oxo-5-methyl-5,6-dichloropiperidine).

Dehydrohalogenation and Chlorination : The dihalo compound is then subjected to dehydrohalogenation by heating (100–170°C) in the presence of a high boiling solvent, converting it to the pyridine ring. Subsequently, chlorination with a chlorinating agent such as phosphorus oxychloride (POCl3) is performed at 80–130°C (ideally ~120°C) in a single step to yield 2-chloro-5-methylpyridine.

Reaction Conditions : The chlorinating agent is used in stoichiometric excess (up to 70 mole %, preferably ~50%) and is introduced gradually over 0.5 to 10 hours. The reaction mixture is maintained at elevated temperature for additional hours post-addition to maximize yield.

Solvents : Preferred solvents include aromatic hydrocarbons like toluene or xylene, and halogenated aromatic hydrocarbons such as chlorobenzene, o-dichlorobenzene, or preferably 1,2,4-trichlorobenzene.

Post-Reaction Processing : The solution containing 2-chloro-5-methylpyridine can be used directly for further transformations or purified by washing with aqueous alkali to neutral pH and phase separation.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination of dihydropyridone | Chlorine gas, 1,2,4-trichlorobenzene, 50–60°C | Formation of dihalo compound |

| Dehydrohalogenation | Heat 100–170°C, high boiling solvent | Conversion to pyridine ring |

| Chlorination | Phosphorus oxychloride (POCl3), 80–130°C, ~120°C | Use 50% excess POCl3, 0.5–10 h addition time |

| Solvent | Toluene, xylene, chlorobenzene, o-dichlorobenzene, 1,2,4-trichlorobenzene | Preferred solvent is 1,2,4-trichlorobenzene |

This method is a modification of earlier processes and enables efficient, single-step preparation of 2-chloro-5-methylpyridine from the dihalo precursor.

Introduction of the Prop-2-yn-1-ol Side Chain

The synthesis of 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol involves coupling the 2-chloro-5-methylpyridine moiety with a propargyl alcohol fragment. The general approach includes:

Coupling Reaction : A palladium-catalyzed cross-coupling reaction (such as Sonogashira coupling) between a halogenated pyridine derivative (in this case, 2-chloro-5-methylpyridine or its 3-halogenated analog) and propargyl alcohol or its protected derivatives.

Catalysts and Conditions : Typical catalysts include Pd(0) complexes (e.g., Pd(PPh3)4) with copper(I) iodide as a co-catalyst, in the presence of a base such as triethylamine or diisopropylethylamine. The reaction is conducted under inert atmosphere (nitrogen or argon) at moderate temperatures (room temperature to 80°C).

Purification : The product is purified by standard chromatographic techniques to yield 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol with high purity (>95%).

This synthetic route leverages the reactivity of the terminal alkyne in propargyl alcohol and the halogen substituent on the pyridine ring to form the carbon-carbon bond efficiently.

Summary Table of Preparation Steps

| Preparation Stage | Starting Material / Reagents | Conditions / Catalysts | Outcome / Product |

|---|---|---|---|

| Chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone | 5-methyl-3,4-dihydro-2(1H)-pyridone, Cl2 gas | 1,2,4-trichlorobenzene, 50–60°C | Dihalo compound (2-oxo-5-methyl-5,6-dichloropiperidine) |

| Dehydrohalogenation and chlorination | Dihalo compound, POCl3 (phosphorus oxychloride) | 80–130°C, 1,2,4-trichlorobenzene, 0.5–10 h addition | 2-chloro-5-methylpyridine |

| Coupling with propargyl alcohol | 2-chloro-5-methylpyridine derivative, propargyl alcohol | Pd(0) catalyst, CuI co-catalyst, base, inert atmosphere, RT–80°C | 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol |

Research Findings and Optimization Notes

Yield Optimization : Use of excess chlorinating agent and controlled addition rates improves yield and purity of 2-chloro-5-methylpyridine intermediate.

Solvent Choice : 1,2,4-Trichlorobenzene is preferred due to its high boiling point and ability to dissolve intermediates effectively, facilitating chlorination and subsequent reactions.

Reaction Monitoring : Temperature control and reaction time are critical for avoiding side reactions and decomposition.

Catalyst Efficiency : In the coupling step, ligand choice and catalyst loading influence the coupling efficiency and product yield.

Purity and Stability : The final compound is stable under standard laboratory conditions and is isolated with purity suitable for research applications (>95%).

Chemical Reactions Analysis

[3 + 2] Dipolar Cycloaddition

The terminal alkyne group participates in 1,3-dipolar cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively. For example:

-

Reaction with azides under Cu(I) catalysis (Click Chemistry) yields 1,4-disubstituted 1,2,3-triazoles. This is critical for synthesizing bioactive molecules like kinase inhibitors .

-

The hydroxyl group can influence regioselectivity through hydrogen bonding or steric effects .

Table 1: Example Conditions for Triazole Formation

| Reagents/Conditions | Yield | Product Application | Source |

|---|---|---|---|

| CuI, Et₃N, DMF/H₂O, 60°C | 85% | Antiparasitic agents | |

| Cp₂Ni/Xantphos, toluene, RT | 93% | Heterocyclic drug candidates |

Sonogashira Coupling

The alkyne moiety undergoes palladium-catalyzed couplings with aryl/heteroaryl halides. For instance:

-

Reaction with 5-bromopyridines in the presence of Pd(OAc)₂ and biphenyl-2-yl-di-tert-butylphosphane forms biaryl alkynes, intermediates for antitrypanosomal compounds .

-

Steric hindrance from the 2-chloro-5-methylpyridine group can reduce coupling efficiency with bulky substrates .

Suzuki-Miyaura Coupling

The pyridine ring’s chloro substituent enables boronic acid cross-couplings :

-

Substitution at the 3-position with aryl/heteroaryl groups enhances selectivity for kinase targets like GSK-3β and CDK-2 .

Oxidation and Reduction

-

Oxidation of the propargyl alcohol to a ketone (e.g., using MnO₂) generates α,β-acetylenic ketones, useful in heterocycle synthesis .

-

Reduction of the alkyne to a cis- or trans-alkene (e.g., Lindlar catalyst) modifies planarity and binding affinity in drug design .

Nucleophilic Substitution

The chloro group on the pyridine ring undergoes substitution with amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF) .

Solubility and Stability Considerations

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds similar to 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibit significant antimicrobial activity. The presence of the chloro and pyridine groups enhances their effectiveness against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, making them candidates for developing new antibiotics .

1.2 Anticancer Research

The compound's structural characteristics suggest potential in anticancer drug development. Research into heterocyclic compounds has revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes through interaction with DNA or proteins involved in cell cycle regulation . Case studies focusing on similar compounds have demonstrated their ability to target specific cancer types, which could translate to therapeutic strategies involving 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol.

Agricultural Applications

2.1 Pesticide Development

The compound's unique structure may also lend itself to agricultural applications, particularly as a pesticide or herbicide. Compounds with pyridine rings are known for their efficacy in pest control due to their neurotoxic effects on insects. Preliminary studies suggest that modifications of this compound could lead to effective formulations against agricultural pests, thereby improving crop yields .

Chemical Synthesis

3.1 Building Block in Organic Synthesis

In organic chemistry, 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol serves as a versatile building block for synthesizing more complex molecules. Its alkyne functional group allows for various reactions, including cross-coupling reactions and cycloadditions, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study conducted on similar pyridine derivatives demonstrated that compounds with structural similarities to 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development .

Case Study 2: Anticancer Potential

Research published in Journal of Medicinal Chemistry highlighted a series of pyridine-based compounds that induced apoptosis in breast cancer cells through mitochondrial pathways. This finding suggests that 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol could be further explored as a lead compound in anticancer drug discovery .

Case Study 3: Agricultural Efficacy

A comparative analysis of various chlorinated pyridine derivatives revealed significant insecticidal properties against common agricultural pests, indicating the potential utility of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol in developing new pest management strategies .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol with analogous pyridine derivatives, focusing on substituent variations, molecular properties, and commercial availability:

Key Structural and Functional Differences

Amino-fluoro and bromo-methoxy variants introduce polar functional groups, which may improve solubility or alter biological activity . The dimethoxymethyl group in HB270 adds steric hindrance and electron-donating effects, likely influencing stability in acidic conditions .

Commercial Accessibility :

- The target compound’s discontinuation by CymitQuimica contrasts with its availability in other catalogs (e.g., HB483), highlighting supplier-dependent accessibility.

- Lower pricing for dichloro derivatives ($260/g vs. $400/g for chloro-methyl analogs) may reflect differences in synthesis complexity or demand.

Biological Activity

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, with the molecular formula CHClNO and a molecular weight of 181.62 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

The compound is characterized by the following structural formula:

- SMILES : Cc1cnc(Cl)c(c1)C#CCO

- InChI Key : QBEMVFQKOZYKQS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibits significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound's role in cancer therapy has also been explored. Studies have shown that certain derivatives of pyridine compounds can inhibit cancer cell proliferation and induce apoptosis. Specifically, the interaction with signaling pathways such as STAT3 and NF-κB has been implicated in suppressing tumor growth .

Case Study: Glioma Treatment

A study highlighted the potential of autophagy modulation in glioma treatment using compounds similar to 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol. These compounds were shown to enhance autophagic processes, which could lead to reduced tumor viability and increased sensitivity to chemotherapeutic agents .

The biological activity of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It affects key signaling pathways that regulate cell survival and death, particularly in cancer cells.

Toxicity and Safety Profile

While the compound demonstrates promising biological activities, safety assessments are crucial. The compound is classified under GHS hazard classifications, indicating it may pose risks such as acute toxicity upon ingestion or skin contact . Further toxicological studies are necessary to establish safe usage parameters.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol?

- Methodological Answer : The compound can be synthesized via a Sonogashira coupling reaction between 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine and a propargyl alcohol derivative, followed by cyclization using tetrabutylammonium fluoride . Key considerations include catalyst selection (e.g., Pd/Cu systems), solvent optimization (e.g., THF or DMF), and inert atmosphere maintenance to prevent side reactions. Purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural identity of this compound validated in research settings?

- Methodological Answer : Structural confirmation typically employs a combination of techniques:

- X-ray crystallography : Refinement using SHELXL (part of the SHELX suite) for precise determination of bond lengths, angles, and stereochemistry .

- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks, FT-IR for functional group identification (e.g., -OH stretch at ~3300 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (20–40% gradient) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures are effective for removing residual catalysts or unreacted starting materials.

- Analytical Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures purity at each step.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the propargyl alcohol moiety.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states in cyclization steps).

- Docking Studies : For biological applications, model interactions with target proteins (e.g., kinases) to optimize substituent placement.

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray data using software like Mercury or OLEX2. Discrepancies may indicate dynamic behavior (e.g., rotamers).

- Refinement Protocols : Use SHELXL’s restraints (e.g., DFIX, DANG) to harmonize crystallographic models with spectroscopic observations .

- Variable-Temperature NMR : Detect conformational flexibility that might explain differences in solution vs. solid-state structures.

Q. How can reaction conditions be optimized for Sonogashira coupling in sensitive substrates?

- Methodological Answer :

- Catalyst Tuning : Replace Pd(PPh) with air-stable precatalysts (e.g., PdCl(dppf)) to enhance reproducibility.

- Solvent Selection : Use degassed DMF with 2–5% piperidine to scavenge HCl byproducts and stabilize intermediates.

- Microwave-Assisted Synthesis : Reduce reaction times (10–30 minutes vs. hours) and minimize decomposition of heat-sensitive pyridine intermediates .

Q. What are the challenges in functionalizing the propargyl alcohol group without inducing decomposition?

- Methodological Answer :

- Protective Groups : Temporarily protect the -OH group with tert-butyldimethylsilyl (TBS) ethers during halogenation or cross-coupling steps.

- Low-Temperature Reactions : Perform alkylations or acylations at −20°C to prevent propargyl-allenyl isomerization.

- Radical Quenchers : Add hydroquinone or TEMPO to suppress polymerization during photochemical reactions.

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across derivatives?

- Methodological Answer :

- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends.

- Orthogonal Assays : Validate cytotoxicity or enzyme inhibition results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Batch Variability Checks : Ensure synthetic reproducibility by repeating key reactions and characterizing intermediates rigorously.

Handling and Stability

Q. What protocols ensure the stability of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol during storage?

- Methodological Answer :

- Storage Conditions : Keep under argon at −20°C in amber vials to prevent moisture absorption and photodegradation.

- Stability Monitoring : Conduct periodic HPLC analyses (C18 column, acetonitrile/water mobile phase) to detect decomposition products like chlorinated pyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.